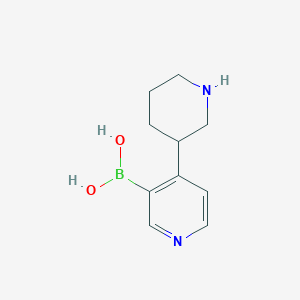![molecular formula C12H22BNO2 B14074617 (1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)
(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-BoroAla-(-)-Pinanediol is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to an alanine derivative and a pinanediol moiety. The chirality of (S)-BoroAla-(-)-Pinanediol makes it a valuable tool in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BoroAla-(-)-Pinanediol typically involves the reaction of a boronic acid with an alanine derivative in the presence of a pinanediol protecting group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the formation of the desired product. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the boronic acid.
Industrial Production Methods
In an industrial setting, the production of (S)-BoroAla-(-)-Pinanediol may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-BoroAla-(-)-Pinanediol undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: Palladium catalysts, base (e.g., potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic esters.
Applications De Recherche Scientifique
(S)-BoroAla-(-)-Pinanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in asymmetric synthesis.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (S)-BoroAla-(-)-Pinanediol exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound’s chirality also allows it to participate in enantioselective reactions, targeting specific molecular pathways.
Comparaison Avec Des Composés Similaires
(S)-BoroAla-(-)-Pinanediol can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
What sets (S)-BoroAla-(-)-Pinanediol apart is its chiral nature and the presence of the pinanediol moiety, which enhances its stability and reactivity in asymmetric synthesis. This uniqueness makes it a valuable compound in both academic research and industrial applications.
Propriétés
Formule moléculaire |
C12H22BNO2 |
|---|---|
Poids moléculaire |
223.12 g/mol |
Nom IUPAC |
1-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine |
InChI |
InChI=1S/C12H22BNO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6,14H2,1-4H3/t7?,8?,9?,10?,12-/m1/s1 |
Clé InChI |
AKMVYVLKQCECJH-LZMNGIARSA-N |
SMILES isomérique |
B1(OC2CC3CC([C@]2(O1)C)C3(C)C)C(C)N |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


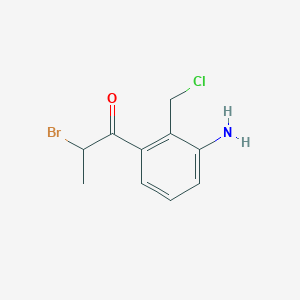
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
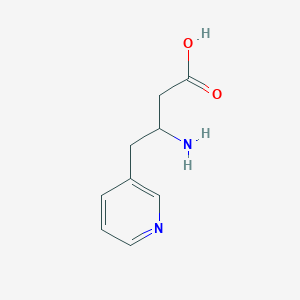



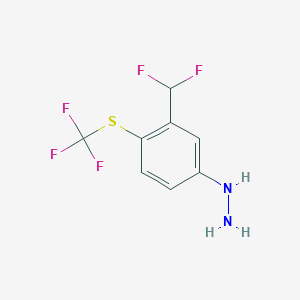


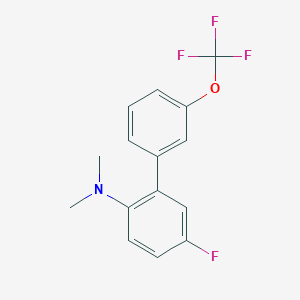


![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
